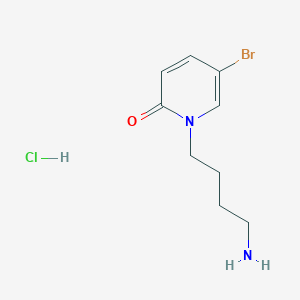

![molecular formula C14H13N5O3 B2766358 1-{5-[3-(异丙基)-1,2,4-噁二唑-5-基]吡啶-2-基}-1H-咪唑-4-羧酸 CAS No. 1338652-02-0](/img/structure/B2766358.png)

1-{5-[3-(异丙基)-1,2,4-噁二唑-5-基]吡啶-2-基}-1H-咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

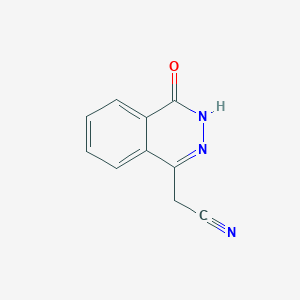

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .Molecular Structure Analysis

The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis

The compound is predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO but insoluble in water .科学研究应用

连续流合成

开发了一种通用的连续流合成方法来创建高度功能化的 1,2,4-恶二唑,包括咪唑并[1,2-a]吡啶-2-基-1,2,4-恶二唑。此过程涉及在连续流系统中进行多步合成,无需分离中间体,从而提高了效率和产率 (赫拉特和科斯福德,2017)。

一锅法合成方法

该化学物质还用于咪唑并[1,5-a]吡啶的一锅法合成方法中,展示了有效引入各种取代基的能力。该方法使用丙烷磷酸酐,简化了合成过程 (克劳福斯和保莱蒂,2009)。

功能化反应研究

进一步的研究涉及探索相关化合物的功能化反应,例如 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸,提供了对相关化学实体的合成和结构确定的见解 (耶尔德勒姆、坎德米尔利和德米尔,2005)。

取代呋喃的合成

此外,该化合物在开发一种合成全取代呋喃的方法中发挥了作用,展示了其在有机合成中的多功能性 (潘等,2010)。

双环体系的合成

在新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环体系的合成中也有值得注意的研究,进一步扩大了其在化学合成中的应用范围 (卡申科、杰蒂斯托夫和奥尔洛夫,2008)。

作用机制

Target of Action

Compounds with similar structures, such as benzimidazoles and imidazoles, have been known to interact with a wide range of targets, including enzymes and receptors .

Mode of Action

It is known that imidazole derivatives can interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antiviral, and anticancer effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

属性

IUPAC Name |

1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-11(15-5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPLKPOUZWXUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)

![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)

![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)